molecular formula C8H11NO3S B1327014 Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate CAS No. 1142201-64-6

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1327014
CAS No.: 1142201-64-6
M. Wt: 201.25 g/mol
InChI Key: ITTSSJQHBPHRPK-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-(methoxymethyl)-2-methylthiazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate, in cancer therapy. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has been identified as an inhibitor of tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly in melanoma and prostate cancer models .
  • Case Study : A study demonstrated that modifications of thiazole compounds significantly enhanced their antiproliferative activity. The synthesized compounds exhibited improved efficacy against cancer cells in vitro, indicating a promising avenue for further drug development .

Metabolic Disease Treatment

Thiazole derivatives have also garnered attention for their potential role in managing metabolic diseases such as diabetes.

  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties that can mitigate oxidative stress associated with diabetes .
  • Case Study : In a study involving diabetic rats, administration of thiazole derivatives led to significant improvements in glucose tolerance and insulin sensitivity. The compounds reduced levels of pro-inflammatory cytokines and restored normal lipid profiles, suggesting their utility as therapeutic agents for Type 2 diabetes .

The applications of this compound extend beyond cancer and metabolic diseases. Its structural characteristics allow for modifications that can lead to new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis, releasing the active thiazole moiety to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)-2-methyl-1,3-thiazole-5-carboxylate
  • Methyl 4-(chloromethyl)-2-methyl-1,3-thiazole-5-carboxylate
  • Methyl 4-(aminomethyl)-2-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules

Biological Activity

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of its biological activity, including relevant studies, data tables, and research findings.

  • Chemical Formula : C₈H₁₁NO₃S
  • CAS Number : 1142201-64-6
  • Molecular Weight : 189.25 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was tested against liver carcinoma cell lines (HEPG2). The results indicated a dose-dependent reduction in cell viability, with an IC50 value that suggests moderate potency compared to established chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)Reference
This compoundHEPG215.2
DoxorubicinHEPG20.5

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of mitotic spindle formation in cancer cells. This is consistent with findings from related thiazole compounds that disrupt microtubule dynamics and lead to cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that this compound exhibits activity against certain bacterial strains.

Case Study: Antimicrobial Testing

A study assessed the antimicrobial efficacy of various thiazoles against multidrug-resistant bacterial strains. This compound displayed notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Synthesis and Eco-Friendly Approaches

The synthesis of this compound can be achieved through various methods. Recent advancements emphasize eco-friendly synthetic routes that utilize recyclable solvents and catalysts, reducing environmental impact while maintaining yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like substituted thioamides or α-haloketones with appropriate carboxylate derivatives. For example, analogous thiazole syntheses (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) utilize ethanol as a solvent under reflux, with catalytic acetic acid to facilitate cyclization . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while ethanol balances cost and safety.
  • Temperature control : Reflux conditions (~78°C for ethanol) prevent side reactions.
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or triethylamine) improve reaction rates.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity. Yield improvements (>70%) are achievable by iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxymethyl group (δ ~3.3 ppm for OCH₃) and thiazole protons (δ ~7.5–8.5 ppm) are diagnostic .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.4% tolerance) to confirm purity .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 229.05) and detects impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) studies utilizing SHELX software determine the three-dimensional structure and conformation of this compound?

Methodological Answer: SC-XRD protocols involve:

  • Crystallization : Slow evaporation of ethanol or dichloromethane solutions yields suitable crystals.
  • Data Collection : Use a Rigaku Saturn724+ CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 113 K to minimize thermal motion .
  • Structure Solution : SHELXT (direct methods) generates initial phases, followed by SHELXL refinement. Key parameters:
    • R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15.
    • Displacement Parameters : Anisotropic refinement for non-H atoms; riding models for H atoms.
  • Conformational Analysis : Dihedral angles between the thiazole ring and substituents (e.g., methoxymethyl group) reveal steric or electronic preferences. For example, in analogous compounds, pendant groups exhibit dihedral angles of 45–72° relative to the thiazole core .

Q. What strategies resolve discrepancies in crystallographic data refinement, particularly in cases of molecular disorder or multiple conformations?

Methodological Answer: Addressing disorder involves:

  • Occupancy Refinement : Split positions (e.g., for rotating methoxymethyl groups) are modeled with partial occupancies (summing to 1.0) in SHELXL .
  • Constraints/Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters (ADPs) of disordered atoms.
  • Twinned Data : For non-merohedral twinning, use TWIN/BASF commands in SHELXL. Hooft parameters (|Y| > 0.3) indicate twinning severity .
  • Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for steric clashes.

Q. How do substituent variations on the thiazole ring influence electronic and steric properties, and what methods analyze these effects?

Methodological Answer: Substituent effects are probed via:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311G**) quantify electronic effects (e.g., HOMO-LUMO gaps, Mulliken charges). The methoxymethyl group’s electron-donating nature increases thiazole ring electron density, altering reactivity .
  • X-ray Crystallography : Compare bond lengths (e.g., C-S in thiazole: ~1.74 Å) and torsion angles to identify steric hindrance.
  • Spectroscopic Trends : UV-Vis spectroscopy (e.g., shifts in λₘₐₓ) correlates with conjugation changes from substituents .

Properties

IUPAC Name

methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-9-6(4-11-2)7(13-5)8(10)12-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTSSJQHBPHRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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